What is the chemical structure of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride
What is the chemical structure of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride
An In-Depth Technical Guide to 8-Azabicyclo[3.2.1]octan-2-one Hydrochloride: Structure, Synthesis, and Applications
Introduction
The 8-azabicyclo[3.2.1]octane framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This rigid, bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an ideal template for designing ligands that target various receptors and enzymes with high specificity.[1] Its most famous representatives are the tropane alkaloids, such as cocaine and atropine, which have profound physiological effects.[1][3]
This technical guide offers a comprehensive analysis of a key derivative, 8-Azabicyclo[3.2.1]octan-2-one hydrochloride. As senior application scientists and drug development professionals, understanding the nuanced structural features, synthetic pathways, and therapeutic potential of this molecule is critical. This document will elucidate its chemical structure, detail its synthesis with mechanistic insight, and explore its applications as a versatile building block in modern drug discovery.
I. Chemical Structure Elucidation
The precise arrangement of atoms and functional groups in 8-Azabicyclo[3.2.1]octan-2-one hydrochloride dictates its chemical behavior and biological activity.
Core Scaffold and Systematic Nomenclature
The molecule is built upon the 8-azabicyclo[3.2.1]octane core. This bicyclic system consists of a six-membered piperidine ring and a five-membered pyrrolidine ring fused at the nitrogen (N-8) and a bridgehead carbon (C-5). The numbering convention begins at one bridgehead carbon (C-1), proceeds around the longer bridge to the other bridgehead (C-5), continues across the shorter bridge, and finally assigns the nitrogen atom the highest number (8).
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IUPAC Name: 8-azabicyclo[3.2.1]octan-2-one;hydrochloride[4]
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CAS Number: 2007921-32-4[4]
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Synonyms: (1S,5R)-8-azabicyclo[3.2.1]octan-2-one hydrochloride
The structure features a ketone functional group (=O) at the C-2 position. The "hydrochloride" designation indicates that the basic nitrogen atom at position 8 is protonated, forming a salt with a chloride ion. This salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.
Caption: Numbering convention for the 8-azabicyclo[3.2.1]octane core.
Physicochemical Properties
A summary of the key identifiers and computed properties for the hydrochloride salt is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO | |
| Molecular Weight | 161.63 g/mol | |
| IUPAC Name | 8-azabicyclo[3.2.1]octan-2-one;hydrochloride | [4] |
| InChI | 1S/C7H11NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-6,8H,1-4H2;1H | |
| InChIKey | JVHPWAVEPKCRRK-UHFFFAOYSA-N | [4] |
| SMILES | C1CC2C(=O)CCC1N2.Cl | [4] |
II. Synthesis and Mechanistic Insights
The construction of the 8-azabicyclo[3.2.1]octane skeleton is a classic topic in organic synthesis. While various modern methods exist, including [3+2] cycloadditions and enantioselective desymmetrization, the biomimetic Robinson-Schöpf synthesis of tropinone (a closely related precursor) remains a landmark achievement for its elegance and efficiency.[1][3][5]
The Robinson-Schöpf Synthesis of Tropinone
First reported in 1917 by Sir Robert Robinson, this one-pot reaction assembles the complex bicyclic core from simple, acyclic precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid.[3] The synthesis is considered a classic in total synthesis due to its biomimetic approach, mimicking the natural biosynthetic pathway of tropane alkaloids.[1][3] The reaction proceeds through a tandem sequence of Mannich reactions.
Reaction Mechanism:
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Imine Formation: Methylamine performs a nucleophilic attack on one of the aldehyde groups of succinaldehyde, followed by dehydration to form an imine.
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First Ring Closure (Intramolecular Mannich): The second aldehyde group undergoes an intramolecular nucleophilic attack by the imine, forming the five-membered pyrrolidine ring.
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Second Ring Closure (Intermolecular Mannich): The enolate of acetonedicarboxylic acid attacks the iminium ion in an intermolecular Mannich reaction. This is followed by the formation of a new enolate and a new imine.
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Final Cyclization and Decarboxylation: A second intramolecular Mannich reaction closes the six-membered piperidine ring. Subsequent heating in acidic solution leads to the loss of two carboxyl groups (decarboxylation) to yield tropinone.[3]
Caption: Workflow of the Robinson-Schöpf biomimetic synthesis of tropinone.
Protocol: One-Pot Synthesis of Tropinone
This protocol is a representative procedure based on the classic Robinson-Schöpf reaction.
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Preparation of Reaction Mixture: In a large round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid (0.1 mol) in water.
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Addition of Reactants: To the stirred solution, add succinaldehyde (typically as a 60% aqueous solution, 0.1 mol) followed by methylamine hydrochloride (0.1 mol).
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pH Adjustment (Critical Step): Carefully adjust the pH of the solution to between 4 and 5 by the slow addition of a saturated aqueous solution of sodium bicarbonate. This pH is crucial as it maintains a sufficient concentration of the free amine for reaction without inhibiting the Mannich reactions.
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Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation:
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Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This step facilitates the decarboxylation and protonates the product.
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Extract the acidic aqueous layer with diethyl ether to remove non-basic impurities.
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Basify the aqueous layer to pH 10-11 with a strong base (e.g., 40% NaOH), keeping the solution cool in an ice bath. This deprotonates the tropinone, rendering it soluble in organic solvents.
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Extract the product into an organic solvent such as chloroform or dichloromethane.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude tropinone can be further purified by vacuum distillation or recrystallization.[1] The hydrochloride salt can then be formed by treating a solution of the free base with hydrochloric acid.
III. Applications in Drug Development
The 8-azabicyclo[3.2.1]octane scaffold is a highly valued starting point for the synthesis of novel therapeutic agents due to its conformational rigidity and stereochemical complexity. The ketone at the C-2 position in 8-azabicyclo[3.2.1]octan-2-one provides a versatile chemical handle for further functionalization.
Derivatives of this core structure have been investigated for a wide range of therapeutic targets:
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Monoamine Reuptake Inhibitors: The scaffold is integral to compounds designed to inhibit the reuptake of neurotransmitters like dopamine and serotonin, which is a key mechanism in treating depression and other CNS disorders.[6][7]
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Opioid Receptor Modulators: Researchers have developed potent and selective kappa and delta opioid receptor antagonists and agonists based on this framework.[8][9] These compounds are investigated for treating pain, depression, and addiction without the side effects associated with traditional mu-opioid analgesics.[8][9]
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NAAA Inhibitors: Constraining a piperidine core into the more rigid 8-azabicyclo[3.2.1]octane scaffold has been shown to boost potency in inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory conditions.[10]
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Anticholinergic Agents: As precursors to molecules like atropine, this scaffold is fundamental to the development of anticholinergic drugs used to treat conditions like asthma and COPD.[2]
Caption: Therapeutic applications derived from the 8-azabicyclo[3.2.1]octane scaffold.
IV. Conclusion
8-Azabicyclo[3.2.1]octan-2-one hydrochloride is more than just a chemical compound; it is a gateway to a vast chemical space of high therapeutic relevance. Its rigid, well-defined three-dimensional structure, inherited from the tropane alkaloid family, makes it an exceptionally valuable scaffold for structure-activity relationship (SAR) studies and the rational design of novel drugs. The classic yet powerful Robinson-Schöpf synthesis provides an efficient entry point to this system, while the strategic placement of the ketone functional group allows for extensive synthetic elaboration. For researchers and professionals in drug development, a thorough understanding of the structure, synthesis, and derivatization potential of this molecule is essential for leveraging its full potential in the ongoing quest for safer and more effective medicines.
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed. Available at: [Link]
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JNJ-20788560 [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed. Available at: [Link]
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